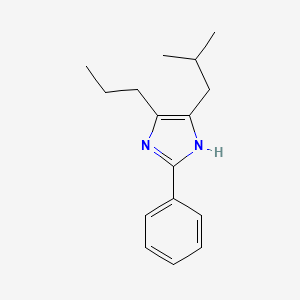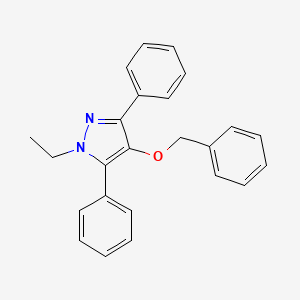
N-Ethyl-3,3-dimethoxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-3,3-dimethoxypropan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is specifically a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. The structure of this compound includes an ethyl group, two methoxy groups, and a propan-1-amine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,3-dimethoxypropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethoxypropan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,3-dimethoxypropan-1-amine and ethyl halide (e.g., ethyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The 3,3-dimethoxypropan-1-amine is dissolved in an appropriate solvent (e.g., ethanol), and the ethyl halide is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-Ethyl-3,3-dimethoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate alkylating agents.
Hydrolysis: The methoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkylating agents such as alkyl halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions; reactions are conducted at elevated temperatures.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound reduced to secondary or primary amines.
Substitution: Various substituted amines depending on the alkylating agent used.
Hydrolysis: Corresponding alcohols from the hydrolysis of methoxy groups.
科学的研究の応用
N-Ethyl-3,3-dimethoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-Ethyl-3,3-dimethoxypropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The presence of the ethyl and methoxy groups influences its binding affinity and specificity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
類似化合物との比較
N-Ethyl-3,3-dimethoxypropan-1-amine can be compared with other similar compounds such as:
N-Methyl-3,3-dimethoxypropan-1-amine: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and binding properties.
N-Ethyl-3,3-dimethoxybutan-1-amine: Contains an additional carbon in the backbone, which can affect its chemical and physical properties.
N-Ethyl-3,3-dimethoxypropan-2-amine: The position of the amine group is different, leading to variations in its reactivity and applications.
特性
CAS番号 |
59066-86-3 |
|---|---|
分子式 |
C7H17NO2 |
分子量 |
147.22 g/mol |
IUPAC名 |
N-ethyl-3,3-dimethoxypropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-8-6-5-7(9-2)10-3/h7-8H,4-6H2,1-3H3 |
InChIキー |
XOIYUDRMTQZUOZ-UHFFFAOYSA-N |
正規SMILES |
CCNCCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)








![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)

![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

